1-(3,5-Difluorophenyl)ethanol is an organic compound with the molecular formula . It features a phenyl ring substituted with two fluorine atoms located at the 3 and 5 positions, alongside an ethanol group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
1-(3,5-Difluorophenyl)ethanol can be synthesized through several methods:
The reduction process generally requires careful control of reaction conditions to optimize yield and purity. For example, using sodium borohydride in methanol or lithium aluminum hydride in ether can effectively yield the desired compound while maintaining stereochemistry when applicable.
The molecular structure of 1-(3,5-Difluorophenyl)ethanol can be described by its InChI representation:
The InChI Key for this compound is:
This structure highlights the presence of a hydroxyl group attached to a difluorinated phenyl ring, which significantly influences its chemical properties and reactivity.
1-(3,5-Difluorophenyl)ethanol undergoes several notable chemical reactions:
These reactions demonstrate the versatility of 1-(3,5-Difluorophenyl)ethanol in synthetic organic chemistry.
Relevant data on toxicity indicates that long-term exposure does not produce chronic health effects according to EC Directives .
1-(3,5-Difluorophenyl)ethanol has several applications across different scientific fields:
This compound's diverse applications underscore its significance in both research and industrial contexts.
The asymmetric hydrogenation of 3,5-difluoroacetophenone represents the most direct route to enantiomerically enriched 1-(3,5-difluorophenyl)ethanol. This prochiral ketone undergoes carbonyl reduction mediated by chiral catalysts, where enantioselectivity is governed by ligand architecture and reaction engineering.
Rhodium and ruthenium complexes with chiral bisphosphine ligands dominate industrial-scale synthesis. Rhodium-DuPhos systems achieve >95% ee for (R)-1-(3,5-difluorophenyl)ethanol at 50°C under 50 bar H₂, while Ru-BINAP catalysts exhibit complementary (S)-selectivity (89–92% ee) under milder conditions (10 bar H₂, 25°C) [2]. Critical to performance is the metal’s oxophilicity: Ru catalysts tolerate proximal coordinating groups but require alkaline additives (e.g., KOH) for optimal activity, whereas Rh systems show broader functional group compatibility. Catalyst deactivation remains a limitation, with phosphine dissociation and metal aggregation causing progressive activity loss. Kinetic studies reveal first-order deactivation profiles, necessitating catalyst loadings of 0.5–1.0 mol% for full conversion [8].
Table 1: Performance of Transition Metal Catalysts in Asymmetric Hydrogenation
Catalyst System | Metal | Pressure (bar) | Temp (°C) | ee (%) | Configuration |
---|---|---|---|---|---|
Rh-(R,R)-DuPhos | Rh | 50 | 50 | >95 | R |
Ru-(S)-BINAP/DAIPEN | Ru | 10 | 25 | 89–92 | S |
Ru-TolBINAP/MAB | Ru | 15 | 30 | 43–83* | R |
Ir-Pheox | Ir | 30 | 40 | 78 | S |
*ee highly ligand-dependent* [2] [8]
Ligand steric and electronic tuning directly impacts enantiocontrol. Bulky Tol-BINAP ligands enhance ee to 83% for Ru-catalyzed (R)-alcohols by impeding unproductive substrate orientations, while electron-withdrawing substituents (e.g., C₆F₅ in BArF ligands) accelerate hydride transfer by increasing Lewis acidity [2]. Computational modeling reveals that enantioselectivity arises from differential stabilization of pro-(R) and pro-(S) transition states through CH/π interactions between ligand aryl groups and the difluorophenyl ring. For 3,5-difluoroacetophenone, meta-fluorine atoms create an asymmetric electronic environment, enabling ee >95% with Rh-JosiPhos derivatives—a benchmark for industrial applications [10].
Biocatalysis exploits the inherent enantioselectivity of enzymes for sustainable synthesis under mild conditions.
Recombinant E. coli expressing Lactobacillus brevis alcohol dehydrogenase (ADH) reduces 500 g/L of 3,5-difluoroacetophenone to (R)-1-(3,5-difluorophenyl)ethanol with >99% ee and 95% yield in 12 h [3]. Glucose-coupled cofactor regeneration eliminates external NADPH requirements. Immobilization in calcium alginate beads enables 15 reaction cycles with <10% productivity loss. Engineered E. coli co-expressing ADH and glucose dehydrogenase (GDH) achieve space-time yields of 667 g·L⁻¹·d⁻¹—significantly outperforming chemical methods. Substrate loading remains critical: concentrations >600 g/L induce cellular toxicity, reducing conversion efficiency by 20–30% [3] [7].
Table 2: Biocatalytic Systems for Enantioselective Reduction
Biocatalyst | Source | Substrate Loading (g/L) | Time (h) | ee (%) | Product Config. |
---|---|---|---|---|---|
E. coli/LbADH-GDH | Lactobacillus brevis | 500 | 12 | >99 | R |
ChKRED20-L205A | Chryseobacterium sp. | 200 | 20 | >99 | S |
Rhky-ADH | Rhodococcus kyotonensis | 80 | 24 | 99 | S |
KmCR-W3 (mutant) | Kluyveromyces marxianus | 30 | 6 | >99.7 | S |
Racemic 1-(3,5-difluorophenyl)ethanol undergoes kinetic resolution via lipase- or ADH-catalyzed enantioselective acylation. Candida antarctica lipase B (CALB) preferentially acetylates the (R)-enantiomer with vinyl acetate, leaving (S)-alcohol in 98% ee and 45% yield. Alternatively, Thermoanaerobacter ethanolicus ADH (TeSADH) oxidizes the (S)-enantiomer 200-fold faster than the (R)-counterpart, enabling deracemization when coupled with acetone as a hydrogen acceptor. Solvent engineering is crucial: hexane optimizes CALB activity (E-value >200), while aqueous buffers favor TeSADH [4] [5] [6]. ADH engineering through site-saturation mutagenesis (e.g., Phe92 → Val/Tyr208 → Thr in Candida glabrata KRED) inverts stereopreference from (R) to (S) with 99% ee, showcasing adaptability for stereodivergent synthesis [7].
Dynamic kinetic resolution (DKR) combines in situ racemization with enantioselective transformation to theoretically yield 100% of a single enantiomer. For 1-(3,5-difluorophenyl)ethanol, bienzymatic systems integrate racemases with stereoselective catalysts:
Critical to efficiency is cofactor recycling: NAD⁺ regeneration for TeSADH employs Bacillus stearothermophilus lactate dehydrogenase (LDH) with pyruvate, while MsAcT utilizes acetate released during acylation to drive equilibria. Solvent compatibility remains challenging—aqueous/organic biphasic systems (e.g., hexane/buffer) facilitate simultaneous racemization and acylation, improving total turnover numbers (TTN) to 50,000 for industrial scalability [4] [9].
Table 3: Bienzymatic DKR Systems for 1-(3,5-Difluorophenyl)ethanol
Racemization Enzyme | Resolution Enzyme | Solvent | Conversion (%) | ee (%) | TTN |
---|---|---|---|---|---|
W110A TeSADH (xerogel) | CALB | Hexane | 98 | 99 (S) | 10,000 |
Lk-ADH-Prince | MsAcT-R1 | Water | >99 | 99.9 (R) | 50,000 |
Aryl sulfatase | MsAcT-S2 | Buffer/THF | 95 | 98 (S) | 12,000 |
Concluding Remarks
Enantioselective synthesis of 1-(3,5-difluorophenyl)ethanol leverages both chemo- and biocatalytic strategies. Transition metal catalysis delivers high ee but faces deactivation and harsh conditions. Biocatalysis offers sustainable alternatives with ADHs enabling industrial-scale synthesis via engineered enzymes and DKR systems. Future directions include designing FLP catalysts for ketone hydrogenation and integrating artificial intelligence for enzyme evolution.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: